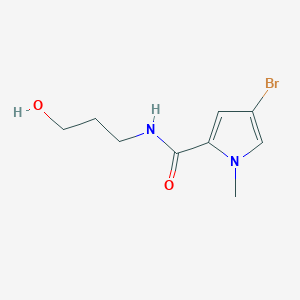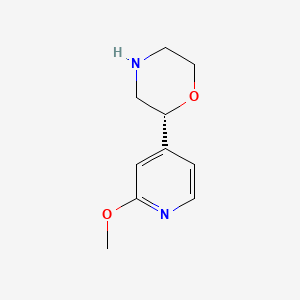
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
准备方法
The synthesis of 1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one involves several steps, typically starting with the formation of the isoxazole ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This metal-free synthetic route is preferred due to its eco-friendly nature and the avoidance of toxic metal catalysts . Industrial production methods often involve bulk manufacturing and sourcing of raw materials, followed by custom synthesis to achieve the desired purity and yield .
化学反应分析
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the isoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, isoxazole derivatives are known to interact with GABA receptors, which are potential targets for the treatment of epilepsy and anxiety . The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects .
相似化合物的比较
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one can be compared with other isoxazole derivatives, such as:
4-Phenyl-5-(4-piperidyl)-3-isoxazolol: Known for its antagonistic activity against GABA receptors.
N-(5-Methylisoxazol-3-yl)malonamide: Studied for its polymorphic forms and crystallization mechanisms.
N1,N2-bis(5-Methylisoxazol-3-yl)oxalamide: Used as a comparison in studies of polymorphism and supramolecular structures.
The uniqueness of this compound lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity .
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
1-[4-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-9-7-12(14-17-9)8-16-13-5-3-11(4-6-13)10(2)15/h3-7H,8H2,1-2H3 |
InChI 键 |
BHJCUQQIUUPIGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)COC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


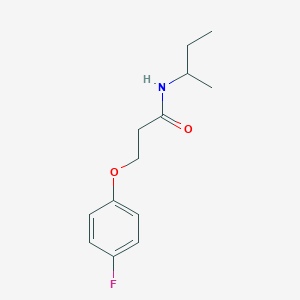
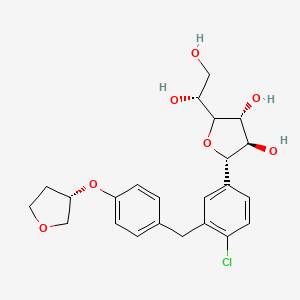
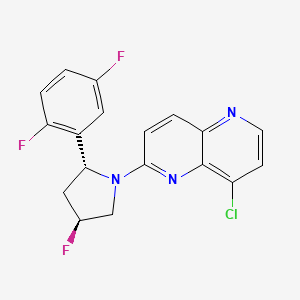
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
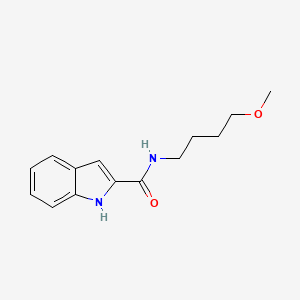
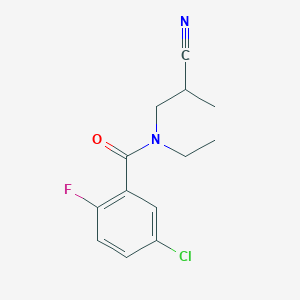
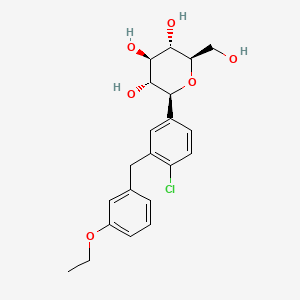
![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
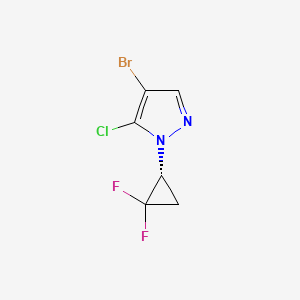
![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
